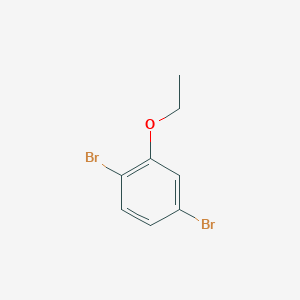

1,4-Dibromo-2-ethoxy-benzene

Description

Significance of Substituted Benzene Derivatives in Contemporary Organic Synthesis

Substituted benzene derivatives are a cornerstone of modern organic chemistry, serving as fundamental building blocks in the synthesis of a vast array of complex molecules. fiveable.menumberanalytics.com The benzene ring's inherent stability, combined with the diverse functionalities that can be introduced as substituents, makes these compounds exceptionally versatile. fiveable.me The nature and position of these substituents profoundly influence the reactivity of the aromatic ring, enabling chemists to strategically design and execute complex synthetic routes. msu.edu

In electrophilic aromatic substitution, a key reaction for modifying benzene rings, substituents can either activate or deactivate the ring towards further substitution and direct incoming electrophiles to specific positions (ortho, meta, or para). msu.edu For instance, electron-donating groups like alkoxy or alkyl groups activate the ring and typically direct incoming groups to the ortho and para positions, while electron-withdrawing groups tend to deactivate the ring and direct to the meta position. msu.edu This directing effect is crucial for the controlled, stepwise construction of polysubstituted aromatic compounds. openstax.org

The applications of these derivatives are widespread, spanning pharmaceuticals, materials science, and agrochemicals. fiveable.menumberanalytics.commdpi.com Many pharmaceutical drugs, for example, incorporate a substituted benzene ring as a core structural motif. numberanalytics.com Furthermore, halogenated benzene derivatives are particularly valuable intermediates, as the halogen atoms can be readily replaced or used to facilitate cross-coupling reactions (like Suzuki, Heck, and Sonogashira reactions), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This capability is instrumental in assembling the complex architectures of modern materials and bioactive molecules.

Overview of 1,4-Dibromo-2-ethoxy-benzene within the Context of Polyhalogenated Aromatic Ethers

This compound belongs to the class of polyhalogenated aromatic ethers. This classification stems from its molecular structure, which features a benzene ring substituted with multiple halogen atoms (in this case, two bromine atoms) and an ether group (an ethoxy group). bldpharm.comsigmaaldrich.com Polyhalogenated aromatic compounds are a broad category of chemicals that include substances known for their chemical stability and, in some cases, their role as flame retardants or environmental pollutants. smolecule.comwikipedia.org

Within this broad class, this compound is a specifically substituted isomer. The "1,4-dibromo" designation indicates that two bromine atoms are attached to the benzene ring at positions opposite to each other, while the "2-ethoxy" indicates that an ethoxy group (-OCH2CH3) is located on the carbon atom adjacent to one of the bromine atoms. sigmaaldrich.com This specific arrangement of substituents dictates its chemical properties and reactivity in synthetic applications. Unlike some polybrominated diphenyl ethers (PBDEs) used as flame retardants, which consist of two aromatic rings linked by an oxygen atom, this compound has a single aromatic ring. wikipedia.org Its primary role in a research context is as a synthetic intermediate or a building block for creating more complex organic structures. chemshuttle.com

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1208077-63-7 | bldpharm.comfluorochem.co.uksigmaaldrich.com |

| Molecular Formula | C8H8Br2O | bldpharm.com |

| Molecular Weight | 279.96 g/mol | bldpharm.com |

| IUPAC Name | 1,4-dibromo-2-ethoxybenzene | sigmaaldrich.comfluorochem.co.uk |

| Canonical SMILES | CCOc1cc(Br)ccc1Br | fluorochem.co.uk |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | WFYFWORNQQUPTI-UHFFFAOYSA-N | sigmaaldrich.com |

Scope and Research Objectives for this compound Academic Inquiry

The primary focus of academic and industrial research involving this compound is its utilization as a versatile intermediate in organic synthesis. The presence of two bromine atoms and an ethoxy group on the benzene ring provides multiple reactive sites, allowing for a range of chemical transformations.

The key research objectives for this compound can be detailed as follows:

Development of Novel Synthetic Methodologies: Researchers investigate the reactivity of the carbon-bromine bonds in this compound. A major objective is to explore its participation in various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are fundamental for creating new carbon-carbon or carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecular frameworks from this relatively simple starting material. The differential reactivity of the two bromine atoms, influenced by the adjacent ethoxy group, is also a subject of study for achieving regioselective functionalization.

Synthesis of Complex Target Molecules: A significant objective is to use this compound as a key building block in the multi-step synthesis of high-value compounds. For instance, related structures like 1,4-Dibromo-2-(4-ethoxybenzyl)benzene serve as intermediates in the synthesis of pharmaceuticals such as Dapagliflozin. synthinkchemicals.com Academic inquiry often focuses on designing efficient pathways to new pharmaceutical candidates, functional materials, or agrochemicals, where the dibromo-ethoxy-benzene core is a crucial component of the final molecular architecture.

Exploration of Reaction Mechanisms: Understanding the precise mechanisms by which this compound undergoes transformation is a fundamental research goal. This includes studying the influence of the ethoxy group on the reactivity and regioselectivity of substitution reactions at the aromatic ring. Detailed mechanistic studies help in optimizing reaction conditions (catalysts, solvents, temperature) to improve yields and minimize byproducts, making synthetic processes more efficient and scalable.

The table below summarizes key research findings related to the application of similar dibrominated benzene derivatives in synthesis.

| Research Area | Finding | Implication for this compound |

| Cross-Coupling Reactions | Dibromobenzene derivatives readily undergo metal-catalyzed coupling reactions (e.g., Suzuki, Heck) to form C-C bonds. mdpi.com | The two bromine atoms provide handles for sequential or double coupling reactions to build complex aryl structures. |

| Regioselectivity | Substituents on a benzene ring direct the position of subsequent reactions. The ethoxy group is an ortho-, para-director. msu.edu | The positions of the bromine atoms relative to the ethoxy group allow for predictable, selective functionalization at specific sites on the ring. |

| Intermediate in Pharmaceutical Synthesis | The related compound 1,4-Dibromo-2-(4-ethoxybenzyl)benzene is a known intermediate for Dapagliflozin synthesis. synthinkchemicals.com | Suggests a primary application area for this compound is in the synthesis of structurally complex pharmaceutical agents. |

| Synthesis of Functional Materials | Poly(p-phenylene) oligomers can be formed from the coupling of 1,4-dibromobenzene. chemicalbook.com | The structure could be used to synthesize novel polymers or functional materials with specific electronic or physical properties. |

Propriétés

IUPAC Name |

1,4-dibromo-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYFWORNQQUPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1,4-Dibromo-2-ethoxy-benzene?

- Methodological Answer : The compound can be synthesized via electrophilic bromination of 2-ethoxybenzene derivatives. Key steps include:

- Controlled Bromination : Use stoichiometric hydrobromic acid (HBr) and potassium bromate (KBrO₃) in acetic acid under magnetic stirring to ensure regioselectivity .

- Workup : Recrystallization in ethanol or ethanol/water mixtures to purify the product, followed by vacuum filtration using a Büchner funnel .

- Monitoring : Parallel gas chromatography (GC) analysis during synthesis to track reaction progress .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify C-Br stretching vibrations (500–600 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) using solutions in CCl₄ or CS₂ .

- NMR Spectroscopy : Analyze ¹H NMR for ethoxy group signals (δ ~1.3–1.5 ppm for CH₃, δ ~3.9–4.1 ppm for OCH₂) and aromatic proton splitting patterns (para-substitution) .

Q. What safety protocols are essential when handling brominated aromatic compounds like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile brominated byproducts .

- Waste Disposal : Segregate halogenated waste and consult professional disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize di-bromination byproducts in the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Perform reactions at –78°C using cryogenic conditions (e.g., dry ice/acetone baths) to limit over-bromination .

- Stoichiometry : Maintain a 1:1 molar ratio of brominating agent (e.g., Br₂ or NBS) to substrate, with dropwise addition via an addition funnel to ensure slow reaction kinetics .

- In Situ Monitoring : Use GC or HPLC to detect intermediates and adjust reagent addition rates dynamically .

Q. How should researchers address discrepancies in NMR spectral data when characterizing brominated aromatic ethers?

- Methodological Answer :

- Solvent Effects : Compare spectra in deuterated chloroform (CDCl₃) vs. dimethyl sulfoxide (DMSO-d₆) to resolve signal broadening caused by hydrogen bonding .

- 2D NMR : Employ HSQC and HMBC experiments to resolve overlapping aromatic signals and confirm substitution patterns .

- Statistical Validation : Use R-squared (>0.98) and F-statistics (>100) to assess the reliability of kinetic models derived from spectral data .

Q. What statistical approaches are suitable for analyzing the kinetics of electrophilic substitution reactions in brominated benzene derivatives?

- Methodological Answer :

- Rate Constant Determination : Fit time-dependent concentration data to pseudo-first-order models using nonlinear regression. Calculate standard errors for rate constants (e.g., k₁ ± 0.005 s⁻¹) .

- Error Analysis : Apply Fisher’s t-test to evaluate the significance of temperature or solvent effects on reaction rates .

- Reversibility Studies : For partially reversible reactions, use the Bodenstein approximation (steady-state for intermediates) to simplify rate equations .

Data Contradiction Analysis

Q. How can researchers resolve conflicting crystallographic data for brominated aromatic compounds?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule crystallography to refine structures against high-resolution data. Cross-validate with SHELXS for phase determination .

- Validation Metrics : Check R-factors (R₁ < 0.05) and residual electron density maps to identify disordered bromine positions .

- Comparative Studies : Benchmark against published structures (e.g., Cambridge Structural Database) to identify outliers in bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.